![molecular formula C11H23NO5 B13495025 Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate](/img/structure/B13495025.png)
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate is an ester compound characterized by its unique structure, which includes multiple ethoxy groups and an amino group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate typically involves the reaction of ethyl propanoate with 2-[2-(2-aminoethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities .
化学反応の分析
Types of Reactions
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate undergoes various chemical reactions including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.
Major Products
Hydrolysis: Produces 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid and ethanol.
Oxidation: Forms oxidized derivatives such as nitro compounds.
Substitution: Yields substituted ethoxy derivatives.
科学的研究の応用
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, facilitating its binding to enzymes and receptors. The ethoxy groups enhance its solubility and stability in various solvents, making it a versatile compound for different applications .
類似化合物との比較
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Uniqueness
Ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate stands out due to its multiple ethoxy groups and the presence of an amino group. These functional groups confer unique properties such as enhanced solubility, stability, and the ability to form hydrogen bonds, making it suitable for a wide range of applications .
特性
分子式 |
C11H23NO5 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC名 |
ethyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C11H23NO5/c1-2-17-11(13)3-5-14-7-9-16-10-8-15-6-4-12/h2-10,12H2,1H3 |
InChIキー |
ATQWZAQCONFYRI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCOCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



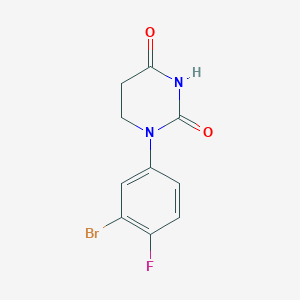
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
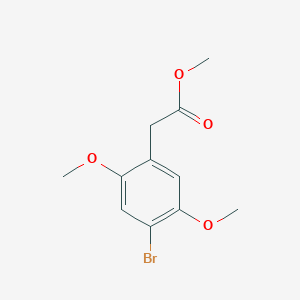
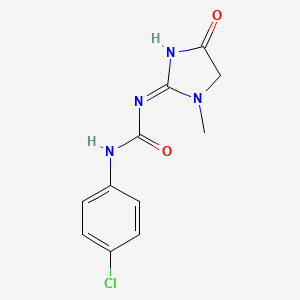

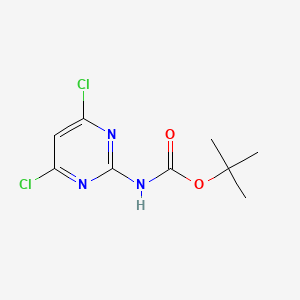
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)
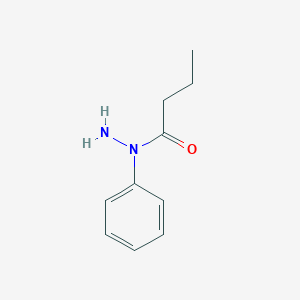
![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)

